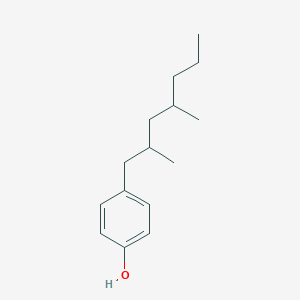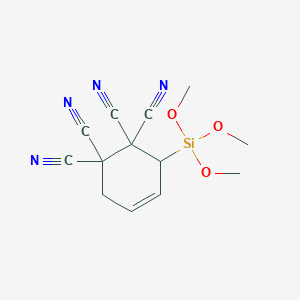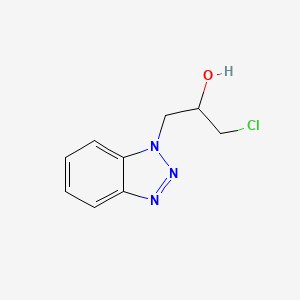
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized by the condensation of citral with methyl ethyl ketone, controlling the ratio between the n- and iso-forms. The methyl pseudo-ionone obtained is then subjected to ring closure using strong alkali and high temperature, favoring the formation of the normal α- and β-methylionones . Alternatively, quaternary ammonium base can be used to favor the formation of wo-forms .
Industrial Production Methods
In industrial settings, the synthesis of 3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves similar methods but on a larger scale, ensuring the purity and consistency required for commercial applications. The use of advanced catalytic processes and optimized reaction conditions helps in achieving high yields and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions typically involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one has diverse applications in scientific research:
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves binding to specific molecular targets and pathways:
Binding to ERR-alpha Response Element (ERRE): The compound binds to an ERR-alpha response element containing a single consensus half-site, 5’-TNAAGGTCA-3’, which may regulate the expression of genes involved in energy metabolism.
Regulation of MCAD Promoter: It can bind to the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element NRRE-1, acting as an important regulator of the MCAD promoter.
Interaction with Lactoferrin Gene Promoter: The compound binds to the C1 region of the lactoferrin gene promoter, potentially influencing lactoferrin expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- α-Cetone
- Isomethyl-α-ionone
- 3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one
Uniqueness
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one stands out due to its specific fragrance profile and its ability to bind to various response elements, influencing gene expression and energy metabolism
Propriétés
Numéro CAS |
92072-25-8 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
3-methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10(12(3)15)9-13-8-6-7-11(2)14(13,4)5/h6,8-9,11,13H,7H2,1-5H3 |
Clé InChI |
QZHQBNKZANXFJI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CC(C1(C)C)C=C(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)

![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)



![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)


![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)


